molecular formula C25H25NO7 B11205131 Methyl 4-{[2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Methyl 4-{[2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11205131
M. Wt: 451.5 g/mol
InChI Key: NFORFDMGNZHTFJ-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of copper-catalyzed reactions has also been reported for the synthesis of related furan derivatives .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE involves its interaction with specific molecular targets. The furan ring and tetrahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[2-(FURAN-2-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE is unique due to the presence of both the furan ring and the tetrahydroisoquinoline moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H25NO7/c1-29-22-13-17-10-11-26(24(27)21-5-4-12-32-21)20(19(17)14-23(22)30-2)15-33-18-8-6-16(7-9-18)25(28)31-3/h4-9,12-14,20H,10-11,15H2,1-3H3

InChI Key

NFORFDMGNZHTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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